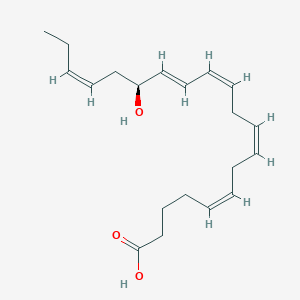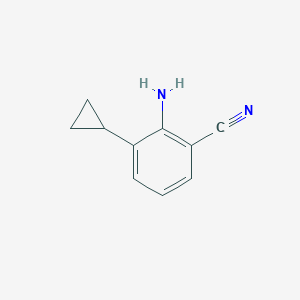
2-Amino-3-cyclopropylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-cyclopropylbenzonitrile (ACBC) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ACBC is a cyclic compound that contains a benzene ring, a nitrile group, and an amino group attached to a cyclopropyl ring. The unique structure of ACBC makes it a promising candidate for the development of novel drugs.
Mécanisme D'action
The mechanism of action of 2-Amino-3-cyclopropylbenzonitrile is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and fungi. 2-Amino-3-cyclopropylbenzonitrile has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell growth and proliferation.
Effets Biochimiques Et Physiologiques
2-Amino-3-cyclopropylbenzonitrile has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. 2-Amino-3-cyclopropylbenzonitrile has also been found to inhibit the replication of viruses and fungi, which can prevent the spread of infections. Furthermore, 2-Amino-3-cyclopropylbenzonitrile has been found to have low toxicity and high selectivity towards cancer cells, which can minimize the side effects of chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Amino-3-cyclopropylbenzonitrile in lab experiments include its low toxicity, high selectivity towards cancer cells, and its ability to induce apoptosis in cancer cells. However, the limitations of using 2-Amino-3-cyclopropylbenzonitrile in lab experiments include its limited solubility in water and its instability under acidic conditions.
Orientations Futures
There are several future directions for the research on 2-Amino-3-cyclopropylbenzonitrile. One direction is the development of novel drugs based on the structure of 2-Amino-3-cyclopropylbenzonitrile. Another direction is the investigation of the mechanism of action of 2-Amino-3-cyclopropylbenzonitrile, which can provide insights into its therapeutic potential. Furthermore, the use of 2-Amino-3-cyclopropylbenzonitrile in combination with other drugs or therapies can be explored to enhance its anticancer, antiviral, and antifungal effects.
Méthodes De Synthèse
2-Amino-3-cyclopropylbenzonitrile can be synthesized using various methods, including the reduction of 2-cyano-3-cyclopropylbenzaldehyde and the reaction of 2-amino-3-cyclopropylbenzaldehyde with cyanogen bromide. However, the most commonly used method is the reaction of 2-cyano-3-cyclopropylbenzaldehyde with ammonia in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
2-Amino-3-cyclopropylbenzonitrile has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antifungal properties. 2-Amino-3-cyclopropylbenzonitrile has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It has also been shown to have antiviral activity against the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Furthermore, 2-Amino-3-cyclopropylbenzonitrile has been found to have antifungal activity against Candida albicans.
Propriétés
Numéro CAS |
126403-72-3 |
|---|---|
Nom du produit |
2-Amino-3-cyclopropylbenzonitrile |
Formule moléculaire |
C10H10N2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
2-amino-3-cyclopropylbenzonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-8-2-1-3-9(10(8)12)7-4-5-7/h1-3,7H,4-5,12H2 |
Clé InChI |
UOTVIPDXTQIJGB-UHFFFAOYSA-N |
SMILES |
C1CC1C2=CC=CC(=C2N)C#N |
SMILES canonique |
C1CC1C2=CC=CC(=C2N)C#N |
Synonymes |
Benzonitrile, 2-amino-3-cyclopropyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



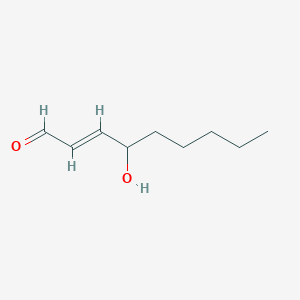
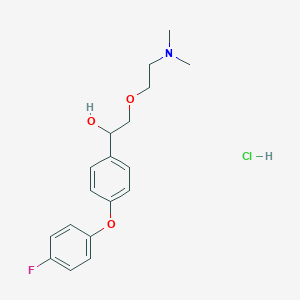
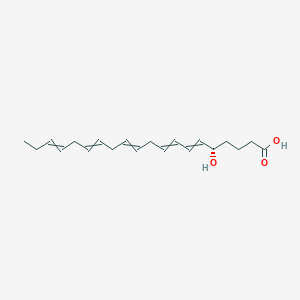
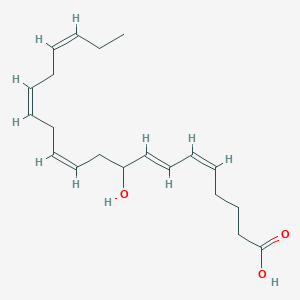
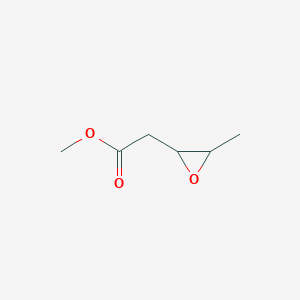
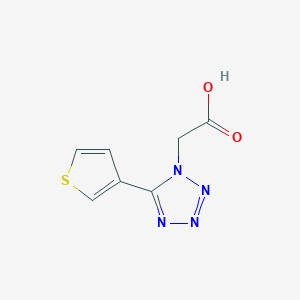
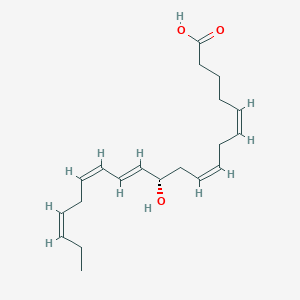
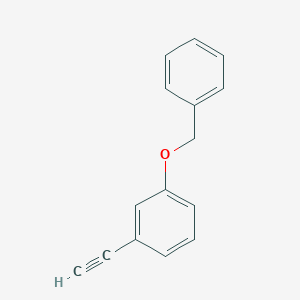
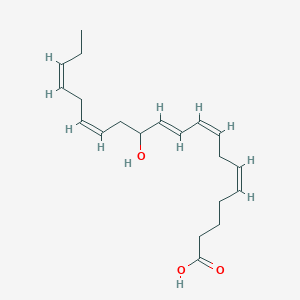
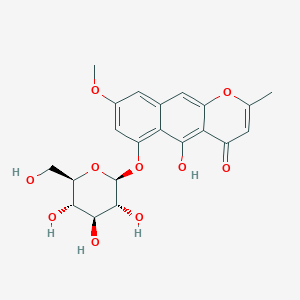
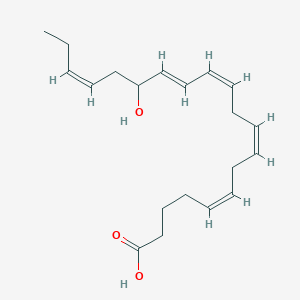
![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)
